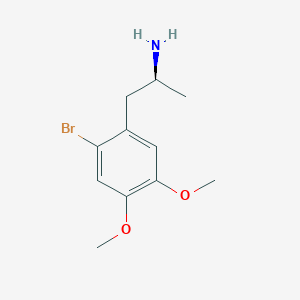

2-Bromo-4,5-dimethoxyamphetamine, (S)-

Description

BenchChem offers high-quality 2-Bromo-4,5-dimethoxyamphetamine, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,5-dimethoxyamphetamine, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1336555-96-4 |

|---|---|

Molecular Formula |

C11H16BrNO2 |

Molecular Weight |

274.15 g/mol |

IUPAC Name |

(2S)-1-(2-bromo-4,5-dimethoxyphenyl)propan-2-amine |

InChI |

InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-10(14-2)11(15-3)6-9(8)12/h5-7H,4,13H2,1-3H3/t7-/m0/s1 |

InChI Key |

JPDVAVONMYSOMF-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](CC1=CC(=C(C=C1Br)OC)OC)N |

Canonical SMILES |

CC(CC1=CC(=C(C=C1Br)OC)OC)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 2 Bromo 4,5 Dimethoxyamphetamine

Enantioselective Synthesis Strategies

Achieving a high degree of enantiomeric purity is paramount in the synthesis of chiral molecules like (S)-2-Bromo-4,5-dimethoxyamphetamine. Several strategies have been developed to control the stereochemistry at the α-carbon of the amphetamine backbone. These methods can be broadly categorized into chiral auxiliary-mediated approaches, asymmetric catalysis, and the resolution of racemic mixtures.

Chiral Auxiliary-Mediated Approaches for Stereocontrol at the α-Carbon

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. researcher.life After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. researcher.life For the synthesis of chiral amphetamines, derivatives of naturally occurring chiral molecules like pseudoephedrine and pseudoephenamine have been effectively employed. harvard.edunih.gov

The general approach involves the formation of an amide bond between the chiral auxiliary and a carboxylic acid precursor. The inherent chirality of the auxiliary then directs the stereochemical outcome of subsequent reactions, such as alkylation at the α-carbon. For instance, the enolate formed from a pseudoephedrine amide can be alkylated with high diastereoselectivity. harvard.edu Subsequent cleavage of the amide bond yields the desired enantiomerically enriched product. harvard.edu While specific applications of this method to the synthesis of (S)-2-Bromo-4,5-dimethoxyamphetamine are not extensively detailed in the literature, the principles established with other amphetamine analogues are readily applicable.

Pseudoephenamine has emerged as a practical alternative to pseudoephedrine, offering comparable or even superior stereocontrol in some cases, without the regulatory restrictions associated with pseudoephedrine. nih.gov

Key Features of Chiral Auxiliary-Mediated Synthesis:

| Feature | Description |

| Mechanism | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. |

| Common Auxiliaries | Pseudoephedrine, Pseudoephenamine. harvard.edunih.gov |

| Key Reaction | Diastereoselective alkylation of an enolate derived from the chiral auxiliary-bound precursor. |

| Advantage | High diastereoselectivities can be achieved, leading to high enantiomeric purity of the final product. |

| Disadvantage | Requires additional steps for the attachment and removal of the auxiliary. |

Asymmetric Catalysis in Phenol and Amphetamine Synthesis

Asymmetric catalysis offers a more elegant and efficient approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer. For the synthesis of chiral phenethylamines, asymmetric hydrogenation of a suitable prochiral precursor, such as a nitrostyrene (B7858105), is a common strategy.

Chiral transition metal complexes, often employing rhodium or ruthenium with chiral phosphine (B1218219) ligands, can catalyze the hydrogenation of the carbon-carbon double bond of a nitrostyrene intermediate with high enantioselectivity. This method directly establishes the chiral center at the α-carbon. While the direct asymmetric hydrogenation of 2-bromo-4,5-dimethoxy-β-methyl-β-nitrostyrene to (S)-2-Bromo-4,5-dimethoxyamphetamine is a theoretically sound approach, specific catalysts and conditions optimized for this substrate would require empirical determination. The development of such catalysts is an active area of research. rsc.org

Diastereomeric Salt Formation and Resolution Techniques for Enantiomeric Separation

Classical resolution remains a widely used and effective method for separating enantiomers. This technique involves reacting a racemic mixture of the target compound, in this case, (±)-2-Bromo-4,5-dimethoxyamphetamine, with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org

Chiral acids, such as (+)-tartaric acid, are commonly used to resolve racemic amines. libretexts.orgrsc.orggoogle.com The process involves dissolving the racemic amine and the chiral acid in a suitable solvent. Upon cooling or evaporation of the solvent, the less soluble diastereomeric salt will preferentially crystallize. The crystallized salt can then be separated by filtration. Subsequent treatment of the purified diastereomeric salt with a base regenerates the free amine, now enriched in one enantiomer. The more soluble diastereomeric salt remaining in the mother liquor can also be treated to recover the other enantiomer.

Typical Steps in Diastereomeric Salt Resolution:

Salt Formation: Reaction of the racemic amine with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid) in a suitable solvent.

Crystallization: Preferential crystallization of the less soluble diastereomeric salt.

Separation: Filtration to isolate the crystalline diastereomeric salt.

Liberation of the Amine: Treatment of the separated salt with a base to recover the enantiomerically enriched amine.

The efficiency of the resolution is dependent on the choice of resolving agent and the crystallization conditions.

Precursor Chemistry and Controlled Reaction Pathways

The synthesis of (S)-2-Bromo-4,5-dimethoxyamphetamine relies on the availability of appropriately substituted precursors and the use of controlled reaction pathways to introduce the desired functional groups.

Selective Bromination of Dimethoxybenzaldehydes and Dimethoxyphenethylamines

The introduction of the bromine atom at the 4-position of the phenyl ring is a crucial step. The starting material for this is typically 2,5-dimethoxybenzaldehyde (B135726). The direct bromination of 2,5-dimethoxybenzaldehyde with bromine in acetic acid has been reported to yield the desired 4-bromo-2,5-dimethoxybenzaldehyde (B105343). However, the regioselectivity of this reaction can be an issue, with the formation of other brominated isomers. Careful control of reaction conditions is necessary to maximize the yield of the desired product.

Alternatively, bromination can be carried out on the 2,5-dimethoxyphenethylamine precursor. However, this approach can also lead to a mixture of products and may require more complex purification procedures.

Comparison of Bromination Strategies:

| Starting Material | Brominating Agent | Typical Solvent | Key Considerations |

| 2,5-Dimethoxybenzaldehyde | Bromine | Acetic Acid | Potential for formation of isomeric byproducts. |

| 2,5-Dimethoxyphenethylamine | N-Bromosuccinimide | Acetonitrile (B52724) | May require protection of the amine group to avoid side reactions. |

Synthetic Routes to the Amphetamine Backbone via Nitrostyrene Intermediates

A common and well-established method for the synthesis of the amphetamine backbone is through a nitrostyrene intermediate. This route typically involves a Henry condensation reaction between a substituted benzaldehyde (B42025) and a nitroalkane, followed by reduction of the resulting nitrostyrene.

For the synthesis of 2-Bromo-4,5-dimethoxyamphetamine, the key intermediate is 1-(4-bromo-2,5-dimethoxyphenyl)-2-nitropropene. This is synthesized via the condensation of 4-bromo-2,5-dimethoxybenzaldehyde with nitroethane. The subsequent reduction of this nitrostyrene derivative yields the target amphetamine.

Various reducing agents can be employed for the reduction of the nitrostyrene. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively reduce both the nitro group and the carbon-carbon double bond of the nitrostyrene in a single step. Other methods, such as catalytic hydrogenation, can also be used. google.com A one-pot reduction using sodium borohydride (B1222165) and copper(II) chloride has also been reported as an effective method for converting nitrostyrenes to phenethylamines. beilstein-journals.orgchemrxiv.org

General Synthetic Scheme via Nitrostyrene Intermediate:

Henry Condensation: 4-Bromo-2,5-dimethoxybenzaldehyde + Nitroethane → 1-(4-Bromo-2,5-dimethoxyphenyl)-2-nitropropene

Reduction: 1-(4-Bromo-2,5-dimethoxyphenyl)-2-nitropropene → (±)-2-Bromo-4,5-dimethoxyamphetamine

This route initially produces a racemic mixture of the amphetamine, which can then be subjected to the resolution techniques described in section 2.1.3 to isolate the desired (S)-enantiomer.

Reductive Amination Procedures for Primary Amine Formation

The direct conversion of a ketone to a primary amine via reductive amination is a highly efficient and atom-economical method in organic synthesis. For the preparation of (S)-2-Bromo-4,5-dimethoxyamphetamine, this involves the reaction of 2-bromo-4,5-dimethoxyphenylpropan-2-one with an ammonia (B1221849) source, followed by reduction of the intermediate imine. Achieving high enantioselectivity in this transformation is paramount and can be approached through several advanced methodologies.

One prominent method is catalytic asymmetric reductive amination . This approach utilizes a chiral catalyst to induce stereoselectivity during the reduction of the imine intermediate. Ruthenium-based catalysts, in conjunction with chiral phosphine ligands such as BINAP, have shown considerable success in the asymmetric reductive amination of various ketones. nih.gov In a typical procedure, 2-bromo-4,5-dimethoxyphenylpropan-2-one would be reacted with an ammonia source, such as ammonium (B1175870) acetate (B1210297) or ammonia gas, in the presence of a chiral ruthenium catalyst under a hydrogen atmosphere. The precise reaction conditions, including pressure, temperature, and solvent, are critical for maximizing both chemical yield and enantiomeric excess (ee).

Biocatalytic reductive amination offers a green and highly selective alternative. Engineered enzymes, particularly imine reductases (IREDs) and reductive aminases (RedAms), can catalyze the conversion of a ketone to a chiral amine with exceptional stereoselectivity. chemrxiv.orgsemanticscholar.org These enzymatic reactions are typically performed in aqueous buffer systems under mild temperature and pH conditions, minimizing the use of hazardous reagents and solvents. The substrate specificity of the enzyme is a key consideration, and screening a library of enzymes is often necessary to identify a biocatalyst with high activity and selectivity for 2-bromo-4,5-dimethoxyphenylpropan-2-one.

The classical Leuckart-Wallach reaction provides a non-catalytic route for reductive amination, employing formic acid or its derivatives as both the reducing agent and the ammonia source (in the form of formamide (B127407) or ammonium formate). mdpi.com While historically significant, this method often requires high reaction temperatures and can result in lower enantioselectivity compared to modern catalytic methods. However, modifications and careful optimization of reaction parameters can improve its utility for specific substrates.

A summary of potential reductive amination conditions is presented in the table below.

| Method | Ammonia Source | Reducing Agent/Catalyst | Typical Solvent | General Conditions | Expected Selectivity |

|---|---|---|---|---|---|

| Catalytic Asymmetric Reductive Amination | Ammonium Acetate / NH₃ | Ru(OAc)₂((S)-BINAP) / H₂ | Methanol / Ethanol | 20-80 °C, 10-50 atm H₂ | High (potentially >95% ee) |

| Biocatalytic Reductive Amination | Ammonium Chloride / NH₃ | Imine Reductase (IRED) / Reductive Aminase (RedAm) with NADPH cofactor regeneration system | Aqueous Buffer (e.g., phosphate (B84403) buffer) | 25-40 °C, pH 7-9 | Very High (often >99% ee) |

| Leuckart-Wallach Reaction | Formamide / Ammonium Formate | Formic Acid | Neat or high-boiling solvent | 150-190 °C | Low to moderate, often yielding racemic or near-racemic mixtures without chiral auxiliaries |

Optimization of Synthetic Yields and Purity for Advanced Research Applications

Achieving high chemical yield and exceptional enantiomeric purity is crucial for the synthesis of research-grade (S)-2-Bromo-4,5-dimethoxyamphetamine. Following the initial synthesis, rigorous purification and analytical validation are necessary.

Diastereomeric salt resolution is a classical and highly effective method for enhancing the enantiomeric purity of amines. This technique involves reacting the racemic or enantiomerically-enriched amine with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. For amphetamine and its analogs, derivatives of tartaric acid, such as O,O'-dibenzoyl-tartaric acid, are commonly employed as resolving agents. mdma.ch The less soluble diastereomeric salt can be isolated by filtration, and the desired enantiomer is then liberated by treatment with a base. The efficiency of the resolution is dependent on the choice of resolving agent, the solvent system, and the crystallization conditions. Multiple recrystallizations may be necessary to achieve the desired level of enantiomeric purity.

| Parameter | Influence on Resolution | Optimization Strategy |

|---|---|---|

| Chiral Resolving Agent | Formation of diastereomeric salts with differing solubilities. | Screening of various chiral acids (e.g., tartaric acid derivatives, mandelic acid). |

| Solvent System | Affects the solubility of the diastereomeric salts. | Testing a range of single and mixed solvent systems (e.g., methanol, ethanol, acetone, water). |

| Crystallization Temperature | Influences the rate of crystallization and crystal purity. | Controlled cooling profiles and aging times. |

| Stoichiometry | The molar ratio of amine to resolving agent can impact the yield and purity. | Varying the equivalents of the resolving agent. |

Chiral chromatography , particularly preparative High-Performance Liquid Chromatography (HPLC), offers a direct method for the separation of enantiomers. mdpi.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including amines. yakhak.org While highly effective for obtaining small quantities of very pure enantiomers, scaling up preparative HPLC can be resource-intensive. Analytical chiral HPLC is an indispensable tool for determining the enantiomeric excess of the final product. nih.gov

The final purity of (S)-2-Bromo-4,5-dimethoxyamphetamine is typically assessed by a combination of analytical techniques. In addition to chiral HPLC for enantiomeric purity, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure and identify any residual impurities. The melting point of the crystalline salt form can also serve as an indicator of purity.

Molecular Pharmacology and Receptor Interaction Profiles of S 2 Bromo 4,5 Dimethoxyamphetamine

Serotonin (B10506) Receptor Subtype Binding and Affinity

The interaction of (S)-2-Bromo-4,5-dimethoxyamphetamine with serotonin (5-HT) receptors, particularly the 5-HT2 subtype, is a key aspect of its pharmacological profile. The binding affinity of a ligand for a receptor is a measure of how tightly it binds and is typically quantified by the inhibition constant (Ki).

Radioligand binding assays are a fundamental technique used to characterize the interaction of a compound with a receptor. These assays utilize a radioactively labeled ligand (radioligand) that has a known high affinity for the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound (the competitor, in this case, (S)-2-Bromo-4,5-dimethoxyamphetamine), the binding affinity of the competitor can be determined.

For the 5-HT2 receptor family, various radioligands are employed. For instance, [3H]ketanserin is a commonly used antagonist radioligand for the 5-HT2A receptor, while [3H]mesulergine can be used for the 5-HT2C receptor. Agonist radioligands, such as [3H]DOB (the racemic form of the compound ), have also been utilized to label the 5-HT2A receptor. The choice of radioligand can influence the apparent affinity of a competing ligand, particularly for agonists, as antagonist and agonist radioligands may bind to different conformational states of the receptor.

While extensive research has been conducted on the racemic mixture of 2-Bromo-4,5-dimethoxyamphetamine (DOB) and its more potent (R)-enantiomer, specific radioligand binding data for the (S)-enantiomer is not widely available in the scientific literature. However, studies on the stereoisomers of the related compound DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane) have shown stereoselective binding to the 5-HT2 receptor, with the (S)-enantiomer exhibiting a lower affinity than the (R)-enantiomer. nih.gov This suggests a similar structure-activity relationship likely exists for the enantiomers of DOB.

The affinity of a compound for a receptor is quantitatively expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Specific Ki values for (S)-2-Bromo-4,5-dimethoxyamphetamine at the 5-HT2A, 5-HT2B, and 5-HT2C receptors are not prominently reported in published research. For the racemic mixture of DOB, it is known to be a potent agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org The (R)-enantiomer is established as the eutomer (the more active stereoisomer). wikipedia.org Consequently, it can be inferred that the (S)-enantiomer possesses a lower affinity for these receptors.

| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) |

|---|---|---|---|

| (S)-2-Bromo-4,5-dimethoxyamphetamine | Data not available | Data not available | Data not available |

| (R)-2-Bromo-4,5-dimethoxyamphetamine | Potent (Specific value not available) | Potent (Specific value not available) | Potent (Specific value not available) |

| Racemic 2-Bromo-4,5-dimethoxyamphetamine (DOB) | High Affinity | High Affinity | High Affinity |

Receptor Functional Agonism and Efficacy Studies

Beyond binding affinity, it is crucial to understand the functional consequences of a ligand's interaction with a receptor. Functional assays determine whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).

The 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C) are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/G11 family of G proteins. nih.gov Activation of this signaling pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic Ca2+ concentration. This increase in intracellular calcium can be measured in vitro using fluorescent calcium indicators, providing a direct readout of receptor activation.

In contrast, modulation of cyclic adenosine (B11128) monophosphate (cAMP) is not the principal signaling pathway for 5-HT2A, 5-HT2B, and 5-HT2C receptors. These receptors are not primarily coupled to Gs (which stimulates adenylyl cyclase to produce cAMP) or Gi (which inhibits adenylyl cyclase). Therefore, significant cAMP modulation would not be the expected outcome of (S)-2-Bromo-4,5-dimethoxyamphetamine's interaction with these receptors.

The efficacy of an agonist describes the maximal response it can produce upon binding to a receptor. A full agonist can elicit the maximum possible response from the receptor system, whereas a partial agonist produces a submaximal response, even at saturating concentrations.

The determination of whether (S)-2-Bromo-4,5-dimethoxyamphetamine acts as a full or partial agonist at 5-HT2 receptors would require dose-response studies in functional assays, comparing its maximal effect to that of the endogenous agonist serotonin (5-HT). Given that the (R)-enantiomer is the more potent and active form, it is plausible that the (S)-enantiomer may act as a partial agonist or have significantly lower efficacy compared to both the (R)-enantiomer and serotonin. However, without specific experimental data, this remains speculative.

The activation of Gq/G11 by 5-HT2 receptors initiates a cascade of downstream signaling events beyond the initial calcium release. Diacylglycerol (DAG), the other second messenger produced from PIP2 hydrolysis, activates protein kinase C (PKC). PKC, in turn, can phosphorylate a variety of intracellular proteins, leading to a wide range of cellular responses.

Interactions with Other Monoamine Receptors and Transporters

Binding and Activity at Dopaminergic Receptors (e.g., D2)

Specific binding affinity and functional activity data for (S)-2-Bromo-4,5-dimethoxyamphetamine at dopamine (B1211576) D2 receptors are not currently available in the scientific literature. However, studies on a series of related 4-alkoxy-substituted 2,5-dimethoxyamphetamines have shown that these compounds generally exhibit low affinity for the D2 receptor. frontiersin.org For instance, the extensively studied isomer, 4-Bromo-2,5-dimethoxyamphetamine (DOB), displays negligible affinity for D2 receptors. frontiersin.org It is therefore hypothesized that (S)-2-Bromo-4,5-dimethoxyamphetamine would similarly display a weak interaction with dopaminergic receptors.

Adrenergic Receptor Interactions (e.g., α1, α2)

Direct experimental data on the binding profile of (S)-2-Bromo-4,5-dimethoxyamphetamine at α-adrenergic receptors is absent from current literature. Research on analogous 4-substituted 2,5-dimethoxyamphetamines indicates that interactions with adrenergic receptors can occur, although affinities are typically lower than for the primary 5-HT2 receptor targets. frontiersin.org Without direct experimental validation, the specific α1 and α2 adrenergic receptor affinity of the 2-bromo isomer remains speculative.

Trace Amine-Associated Receptor 1 (TAAR1) Engagement

Trace Amine-Associated Receptor 1 (TAAR1) is a receptor that modulates monoaminergic neurotransmission and is a known target for many amphetamine derivatives. There is no specific data on the engagement of (S)-2-Bromo-4,5-dimethoxyamphetamine with TAAR1. However, its structural isomer, DOB, is characterized as a very weak agonist of human TAAR1. wikipedia.org Generally, amphetamine analogs tend to bind less potently to TAAR1 compared to their phenethylamine (B48288) counterparts. frontiersin.org Based on these findings, it is predicted that (S)-2-Bromo-4,5-dimethoxyamphetamine would likely be a weak ligand at TAAR1.

Assessment of Monoamine Transporter (SERT, DAT, NET) Inhibition Potency

The potency of (S)-2-Bromo-4,5-dimethoxyamphetamine as an inhibitor of the serotonin (SERT), dopamine (DAT), and norepinephrine (B1679862) (NET) transporters has not been empirically determined. The primary mechanism of action for many psychedelic amphetamines, such as DOB, is direct receptor agonism rather than potent transporter inhibition or release, distinguishing them from compounds like MDMA. wikipedia.org Studies on various para-substituted amphetamines show that the nature of the substituent at the 4-position can enhance serotonergic properties at the transporter level. nih.gov However, the effect of substitution at the 2-position, as in (S)-2-Bromo-4,5-dimethoxyamphetamine, on transporter activity is not well-documented and likely differs significantly.

| Compound | Dopamine D2 | Adrenergic α1A | Adrenergic α2A | TAAR1 (human) | SERT | DAT | NET |

|---|---|---|---|---|---|---|---|

| (S)-2-Bromo-4,5-dimethoxyamphetamine | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| (R)-4-Bromo-2,5-dimethoxyamphetamine (DOB) | >10,000 | 140 | 3,200 | Very Weak Agonist | 4,800 | >10,000 | 9,800 |

Structure-Activity Relationship (SAR) Studies of 2-Bromo-4,5-dimethoxyamphetamine Analogs

Impact of Positional Isomerism (e.g., 2-Bromo vs. 4-Bromo-2,5-dimethoxyamphetamine) on Receptor Profile

The position of the bromine substituent on the phenyl ring of dimethoxyamphetamine is a critical determinant of its pharmacological activity. The shift from the 4-position (as in DOB) to the 2-position is expected to dramatically alter the compound's receptor interaction profile.

4-Bromo-2,5-dimethoxyamphetamine (DOB) is a potent agonist at serotonin 5-HT2A and 5-HT2C receptors, an interaction believed to mediate its profound psychedelic effects. wikipedia.orgcaymanchem.com The high affinity of DOB for these receptors is well-documented, with Ki values in the low nanomolar range. caymanchem.com The substitution at the 4-position with a lipophilic halogen is a common strategy that generally increases potency at 5-HT2 receptors within the 2,5-dimethoxyphenethylamine and amphetamine classes. nih.govnih.gov

In stark contrast, while direct binding data for 2-Bromo-4,5-dimethoxyamphetamine is unavailable, insights can be drawn from a structurally related analog, 2-Bromo-4,5-methylenedioxyamphetamine (2-Br-4,5-MDA). wikipedia.org Reports on this compound indicate that it produces stimulant effects but lacks the psychedelic or entactogenic qualities characteristic of its 4-bromo counterparts (like 4-bromo-MDA is not a known compound, but MDMA's activity is well known). wikipedia.org This suggests that moving the bromine atom to the 2-position may sterically hinder the optimal conformation required for potent 5-HT2A receptor agonism, thereby abolishing psychedelic activity.

This positional shift likely disrupts the key binding interactions within the 5-HT2A receptor's active site that are responsible for initiating the conformational changes leading to a psychedelic response. The bulky bromine atom at the 2-position, adjacent to the methoxy (B1213986) group, could force the side chain into a conformation unfavorable for receptor activation. Consequently, while 4-bromo substitution enhances psychedelic potency, 2-bromo substitution appears to negate it, leading to a compound with a pharmacological profile likely dominated by more classical stimulant properties, presumably mediated by weaker interactions with monoamine transporters or other receptor systems.

| Compound | Primary Receptor Target | Reported Psychoactive Effect |

|---|---|---|

| 4-Bromo-2,5-dimethoxyamphetamine (DOB) | 5-HT2A/2C Agonist | Potent Psychedelic |

| 2-Bromo-4,5-dimethoxyamphetamine | Unknown (Hypothesized weak monoamine transporter/receptor interaction) | Unknown (Hypothesized to be non-psychedelic, potentially stimulant-like) |

| 2-Bromo-4,5-methylenedioxyamphetamine (Analog for SAR inference) | Unknown | Stimulant, Non-psychedelic |

Comparative Analysis of the (S)-Enantiomer with its (R)-Counterpart and Racemic Mixture

The biological activity of 4-Bromo-2,5-dimethoxyamphetamine (DOB) is highly dependent on its stereochemistry. The compound possesses a chiral center at the alpha-carbon of the ethylamine (B1201723) side chain, resulting in two enantiomers: (S)-4-Bromo-2,5-dimethoxyamphetamine and (R)-4-Bromo-2,5-dimethoxyamphetamine.

Research has consistently demonstrated that the (R)-enantiomer is the more pharmacologically active of the two. wikipedia.orgchemeurope.com In the context of chiral drugs, the more active enantiomer is referred to as the "eutomer," while the less active one is the "distomer.". wikipedia.org For DOB, (R)-(-)-DOB is the eutomer, exhibiting significantly higher affinity for key serotonin receptors compared to the (S)-(+)-DOB distomer. wikipedia.orgchemeurope.com

The primary molecular targets for DOB are the serotonin 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype, which is believed to mediate the compound's main psychoactive effects. wikipedia.orgnih.gov Studies using radiolabeled (R)-(-)-[⁷⁷Br]DOB have shown high-affinity binding to a specific subset of 5-HT₂ sites in the brain. nih.govnih.gov While specific Kᵢ values for the (S)-enantiomer are not as commonly reported as for the highly active (R)-enantiomer, the general principle of stereoselectivity in this class of compounds is well-established. For the related compound DOI (2,5-Dimethoxy-4-iodoamphetamine), the R-enantiomer has a twofold higher affinity for the 5-HT₂ receptor than the S-enantiomer. nih.gov This supports the finding that the (R)-configuration is preferred for high-affinity interaction with the receptor.

The racemic mixture, containing equal amounts of both enantiomers, exhibits a pharmacological profile that is predominantly driven by the more potent (R)-enantiomer. However, the presence of the less active (S)-enantiomer effectively makes the racemic mixture less potent on a weight-for-weight basis than the pure (R)-enantiomer. chemeurope.com

| Compound | Receptor Target | Affinity (Kᵢ) / Potency | Comments |

| (R)-4-Bromo-2,5-dimethoxyamphetamine | 5-HT₂ Receptor | High Affinity (Eutomer) | The more potent enantiomer, responsible for the majority of the racemic mixture's activity. wikipedia.orgnih.gov |

| (S)-4-Bromo-2,5-dimethoxyamphetamine | 5-HT₂ Receptor | Lower Affinity (Distomer) | Significantly less active at the primary receptor target compared to the (R)-enantiomer. ntu.edu.sg |

| Racemic 4-Bromo-2,5-dimethoxyamphetamine | 5-HT₂ Receptor | Moderate Affinity | A 1:1 mixture of both enantiomers; its overall potency is lower than the pure (R)-enantiomer. chemeurope.com |

Effects of Aromatic Ring Substituents on Pharmacological Activity and Selectivity

The pharmacological profile of phenethylamine and amphetamine derivatives is critically influenced by the substitution pattern on the aromatic ring. The 2,5-dimethoxy substitution pattern is a foundational element for the activity of compounds in the DOx series.

The Role of the 4-Position Substituent: The substituent at the 4-position of the 2,5-dimethoxyphenyl ring is a key determinant of potency and receptor affinity. Structure-activity relationship (SAR) studies have shown that introducing a small, lipophilic substituent at this position generally increases affinity for 5-HT₂ₐ and 5-HT₂B receptors. nih.gov This effect is correlated with the lipophilicity of the substituent. nih.gov

For instance, replacing the 4-position hydrogen of 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA) with a halogen (like bromine in DOB or iodine in DOI) or a small alkyl group (like methyl in DOM) significantly enhances agonist activity at 5-HT₂ receptors. nih.gov Conversely, removing the 4-substituent altogether results in a dramatic loss of agonist activity. acs.org While both chloro and iodo substitutions at the 4-position yield compounds with comparable agonist potencies to the bromo-substituted analog, the nature of the substituent can fine-tune the interaction with the receptor. acs.org

The Importance of the 2,5-Dimethoxy Groups: The methoxy groups at the 2- and 5-positions are also crucial for the pharmacological activity of this class of compounds. This specific arrangement is thought to orient the molecule correctly within the binding pocket of the 5-HT₂ receptors, facilitating a productive interaction. Altering the positions of these methoxy groups (e.g., to a 3,4- or 2,4- arrangement) typically leads to a significant decrease in the desired receptor activity.

Comparison with Related Phenethylamine Derivatives (e.g., 2C-B) and Other Amphetamine Analogs (e.g., DOB, DOM)

The pharmacology of (S)-4-Bromo-2,5-dimethoxyamphetamine is best understood in the context of its close chemical relatives.

Comparison with 2C-B: 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) is the phenethylamine counterpart to DOB, lacking the α-methyl group on the side chain. This seemingly minor structural change has significant pharmacological consequences. The α-methyl group of DOB generally increases potency compared to its phenethylamine analog. nih.gov Consequently, 2C-B has a lower affinity for the 5-HT₂ₐ receptor and acts as a weaker partial agonist compared to DOB. wikipedia.orgwikipedia.org While both compounds are 5-HT₂ receptor partial agonists, the specific nature of their interactions and downstream signaling can differ. researchgate.netnih.gov

Comparison with DOM and DOI: DOM (2,5-Dimethoxy-4-methylamphetamine) and DOI (2,5-Dimethoxy-4-iodoamphetamine) are close analogs of DOB, differing only in the 4-position substituent. All three are potent 5-HT₂ receptor agonists. wikipedia.orgwikipedia.org Their relative potencies are influenced by the electronic and steric properties of the 4-position substituent. DOB is generally considered one of the most potent compounds in this series. chemeurope.com DOI also demonstrates high affinity for 5-HT₂ₐ and 5-HT₂C receptors and its (R)-enantiomer is also the more active stereoisomer. wikipedia.org

| Compound | Class | Key Structural Difference from (S)-DOB | Primary Receptor Target(s) | Relative Potency/Affinity Notes |

| (S)-4-Bromo-2,5-dimethoxyamphetamine | Amphetamine | - | 5-HT₂ | The less active enantiomer (distomer) of DOB. wikipedia.org |

| (R)-4-Bromo-2,5-dimethoxyamphetamine | Amphetamine | Stereoisomer | 5-HT₂ₐ, 5-HT₂B, 5-HT₂C | The more active enantiomer (eutomer) of DOB, with high affinity for 5-HT₂ receptors. wikipedia.orgnih.gov |

| 2C-B | Phenethylamine | Lacks α-methyl group | 5-HT₂ₐ, 5-HT₂C | Lower affinity and weaker partial agonist at 5-HT₂ₐ receptors compared to DOB. wikipedia.orgwikipedia.org |

| DOM | Amphetamine | 4-position is Methyl instead of Bromo | 5-HT₂ₐ, 5-HT₂C | Potent 5-HT₂ agonist; the methyl group confers high activity. nih.gov |

| DOI | Amphetamine | 4-position is Iodo instead of Bromo | 5-HT₂ₐ, 5-HT₂B, 5-HT₂C | Potent 5-HT₂ agonist; (R)-DOI is the more active enantiomer. wikipedia.org |

Metabolic Transformations of S 2 Bromo 4,5 Dimethoxyamphetamine in Preclinical Models

In Vitro Hepatocyte and Microsomal Incubation Studies

Comprehensive in vitro studies detailing the metabolism of (S)-2-Bromo-4,5-dimethoxyamphetamine across various preclinical species using hepatocyte and microsomal models are not extensively available in published literature. While research on structurally related phenethylamines (lacking the alpha-methyl group) is more common, direct extrapolation of these findings to amphetamine analogues like DOB is challenging due to the significant influence of the alpha-methyl group on metabolic pathways, particularly its effect on enzymes like monoamine oxidases.

Identification of Phase I Metabolites via Oxidative Deamination and O-Demethylation Pathways

Direct in vitro studies using hepatocytes or microsomes to systematically identify Phase I metabolites of DOB are limited. However, based on in vivo data and the metabolism of analogous compounds, the primary expected Phase I pathways are O-demethylation at the 2- or 5-position of the aromatic ring. The presence of the alpha-methyl group on the side chain typically hinders oxidative deamination by monoamine oxidases (MAO), a major pathway for its phenethylamine (B48288) counterpart, 2C-B. Therefore, metabolism is expected to be predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, leading to the formation of hydroxylated metabolites.

Analysis of Species-Specific Metabolic Differences Observed In Vitro (e.g., mouse, rat, monkey, human hepatocytes)

There is a notable lack of published comparative studies on the in vitro metabolism of (S)-2-Bromo-4,5-dimethoxyamphetamine in hepatocytes or liver microsomes from different species such as mice, rats, monkeys, and humans. Such studies are crucial as significant species differences in drug metabolism are common, often due to variations in the expression and activity of cytochrome P450 enzymes. nih.govrug.nl For the closely related compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), remarkable interspecies differences have been observed in vitro. For instance, one metabolite was identified only after incubation with mouse hepatocytes, while another was produced by hepatocytes from humans, monkeys, and rabbits, but not from dogs, rats, or mice. nih.gov Without similar dedicated studies for DOB, species-specific metabolic profiles remain uncharacterized.

In Vivo Metabolic Pathway Elucidation in Animal Models (e.g., Rodents)

In vivo studies, particularly in rodents, have provided the most significant insights into the metabolic fate of (S)-2-Bromo-4,5-dimethoxyamphetamine.

Metabolite Profiling in Biological Matrices (e.g., urine, plasma) Using Advanced Analytical Techniques

Analysis of biological samples from preclinical models and human case studies has successfully identified key metabolites. In a study involving rats administered DOB, both the parent compound and its major phenolic metabolite, 2-methoxy-5-hydroxy-4-bromoamphetamine (2M5H4BA), were quantified in plasma, brain, liver, and lung tissues using gas chromatography-mass spectrometry (GC-MS). researchgate.net The concentration profiles suggested a significant first-pass effect after oral administration. researchgate.net

Urinary metabolite profiling from a human overdose case also utilized GC-MS and confirmed that O-demethylation is a primary metabolic route. nih.govupol.cz Two phenolic metabolites were identified: 2-hydroxy-5-methoxy-4-bromoamphetamine and 2-methoxy-5-hydroxy-4-bromoamphetamine, with the latter being the predominant form excreted in urine. researchgate.net

Below is an interactive table summarizing the primary metabolites of DOB identified in biological samples.

| Metabolite Name | Abbreviation | Matrix | Species | Analytical Method | Finding |

| 2-methoxy-5-hydroxy-4-bromoamphetamine | 2M5H4BA | Plasma, Tissues | Rat | GC-MS | Major phenolic metabolite identified. researchgate.net |

| 2-methoxy-5-hydroxy-4-bromoamphetamine | - | Urine | Human | GC-MS | Prevailing metabolic form excreted. |

| 2-hydroxy-5-methoxy-4-bromoamphetamine | - | Urine | Human | GC-MS | Minor metabolite detected. |

Investigation of the Role of Specific Cytochrome P450 Enzymes and Monoamine Oxidases in Biotransformation

The specific enzymes responsible for the biotransformation of (S)-2-Bromo-4,5-dimethoxyamphetamine have not been definitively identified in the reviewed literature. The primary metabolic reaction observed, O-demethylation, is a hallmark of cytochrome P450 (CYP) enzyme activity. dynamedex.com The amphetamine structure, with its alpha-methyl group, is known to be a poor substrate for and an inhibitor of monoamine oxidase (MAO), the enzyme largely responsible for deaminating related phenethylamines. nih.gov This strongly suggests that CYP enzymes, likely isoforms from the CYP1, CYP2, or CYP3 families, are the principal catalysts for DOB metabolism. However, studies using specific recombinant human CYP enzymes or chemical inhibitors to pinpoint the exact isoforms (e.g., CYP2D6, CYP3A4) have not been reported for this compound.

Biotransformation Pathways and Identification of Putative Active or Inactive Metabolites

Based on the available in vivo data, the main biotransformation pathway for (S)-2-Bromo-4,5-dimethoxyamphetamine in both rats and humans is Phase I metabolism via O-demethylation. The molecule can be demethylated at either the C2 or C5 position of the phenyl ring, leading to two distinct phenolic metabolites. The pathway leading to 2-methoxy-5-hydroxy-4-bromoamphetamine appears to be the major route. researchgate.netresearchgate.net These hydroxylated metabolites can then potentially undergo Phase II conjugation reactions, such as glucuronidation or sulfation, prior to excretion, although specific conjugates have not been fully characterized in the literature.

Advanced Analytical Methodologies for Research and Characterization of S 2 Bromo 4,5 Dimethoxyamphetamine

Chromatographic Techniques for Separation and Quantitation

Chromatography is an indispensable tool for separating (S)-2-Bromo-4,5-dimethoxyamphetamine from complex matrices and its closely related structural isomers. Given that isomeric bromodimethoxyamphetamines can have very similar properties, achieving adequate separation is a significant analytical challenge. mdma.ch

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Chemical Ionization (CI) Modes

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like substituted amphetamines. researchgate.net In EI mode, the primary amine of (S)-2-Bromo-4,5-dimethoxyamphetamine typically undergoes alpha-cleavage, resulting in a characteristic base peak at m/z 44, corresponding to the [CH(NH₃)CH₃]⁺ fragment. The mass spectra of regioisomers, however, are often nearly identical, showing major fragment ions at m/z 44 and the bromine isotopic cluster at m/z 230/232. researchgate.net

Differentiation between isomers can be challenging as their mass spectra may only show subtle differences in the relative intensities of the molecular ion compared to the base peak. mdma.ch However, some fragmentation patterns can be informative. For instance, isomers with a bromine substituent ortho to the alkylamine side-chain may exhibit a significant fragment ion at m/z 194, resulting from the loss of the bromine atom from the molecular ion, a feature not typically seen in isomers like 4-bromo-2,5-dimethoxyamphetamine. researchgate.net

Separation is primarily achieved chromatographically. Bailey et al. reported that among isomeric bromodimethoxyamphetamines, 2-bromo-4,5-DMA has the closest retention time to 4-bromo-2,5-DMA. mdma.ch Successful separation of these two isomers was achieved on an OV-17 column by reducing the oven temperature from 200°C to 175°C, which increased the elution time and improved resolution. mdma.ch Chemical Ionization (CI) is a softer ionization technique that can be employed to enhance the abundance of the molecular ion, which is often weak in EI spectra, thereby aiding in the confirmation of the molecular weight.

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Column | 3% OV-17 | Provides separation of 2-bromo-4,5-DMA and 4-bromo-2,5-DMA at reduced oven temperatures. | mdma.ch |

| Oven Temperature | 175°C | At this temperature, 4-bromo-DMA eluted at 17.4 min and 2-bromo-DMA at 13.5 min. | mdma.ch |

| Ionization Mode | Electron Ionization (EI) | Produces a characteristic base peak at m/z 44 and a bromine isotopic cluster at m/z 230/232. | researchgate.net |

| Key Fragment Ions | m/z 44, 230/232 | m/z 44 ([CH(NH₂)CH₃]⁺) is the base peak. m/z 230/232 corresponds to the bromodimethoxybenzyl fragment. | researchgate.net |

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and UV Detection for Isomer Separation and Quantitation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantitation of non-volatile or thermally labile compounds, including amphetamine derivatives. nih.gov It is particularly useful for differentiating isomers that are difficult to resolve by GC. researchgate.net Reversed-phase HPLC, typically using a C18 stationary phase, is commonly employed for the analysis of phenethylamines.

For the simultaneous analysis of compounds like 4-bromo-2,5-dimethoxyamphetamine, an isocratic HPLC-UV method has been developed using a C18 column with detection at 206 nm. grafiati.com The separation of positional isomers such as 2-bromo-4,5-dimethoxyamphetamine and 4-bromo-2,5-dimethoxyamphetamine is most effectively achieved using reversed-phase liquid chromatography systems. researchgate.net Diode Array Detection (DAD) offers the advantage of acquiring full UV-Vis spectra for each peak, which aids in peak identification and purity assessment by comparing the spectra against a library of standards.

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Stationary Phase | C18 (Reversed-Phase) | Separation of brominated phenethylamine (B48288) isomers. | |

| Mobile Phase | Acidic (e.g., water and acetonitrile (B52724) with 0.1% formic acid) | Achieves optimal chromatographic separation for related compounds. | nih.gov |

| Detection | UV (206 nm) or DAD | Quantitation and peak purity assessment. | grafiati.com |

| Mode | Isocratic or Gradient | Isocratic mode allows for simultaneous identification and quantification. | grafiati.com |

Chiral Chromatography for Enantiomeric Purity Assessment and Confirmation of Absolute Configuration

Since (S)-2-Bromo-4,5-dimethoxyamphetamine is a chiral molecule, distinguishing between its enantiomers is critical, as they can exhibit different pharmacological activities. researchgate.net Chiral chromatography is the definitive method for this purpose. unife.it Enantioseparation can be accomplished through two main approaches: direct and indirect. nih.gov

The direct method involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful for separating a broad range of chiral compounds, including amphetamine derivatives. researchgate.netnih.gov Cyclodextrin-based and macrocyclic antibiotic-based (e.g., vancomycin) CSPs are also effective. nih.govsciex.com For example, an Astec CHIROBIOTIC V2 column has been used to achieve baseline resolution of methamphetamine enantiomers using a polar ionic mobile phase consisting of methanol, water, acetic acid, and ammonium (B1175870) hydroxide.

The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA), such as N-trifluoroacetyl-l-prolyl chloride (L-TPC), to form diastereomers. researchgate.netnih.gov These diastereomers possess different physical properties and can be separated on a standard achiral column (GC or HPLC). researchgate.net This approach allows for the determination of enantiomeric purity and can be used to infer the absolute configuration by comparing the results with a standard of known configuration.

| Method | Stationary Phase (CSP) / Derivatizing Agent | Mobile Phase / Column | Application | Reference |

|---|---|---|---|---|

| Direct HPLC | Polysaccharide-based (e.g., Lux Cellulose) | Polar-organic or reversed-phase | Enantioseparation of new amphetamine derivatives. | researchgate.net |

| Direct HPLC | Astec CHIROBIOTIC V2 (Vancomycin-based) | Methanol:water with acetic acid and ammonium hydroxide | Baseline separation of amphetamine/methamphetamine enantiomers. | |

| Indirect GC/HPLC | N-trifluoroacetyl-l-prolyl chloride (L-TPC) | Standard achiral column (e.g., DB-1) | Formation and separation of diastereomers to determine enantiomeric ratio. | researchgate.net |

| Direct UHPLC | Cyclodextrins added to mobile phase | Sub-2 µm particle columns | Fast enantioseparation of amphetamine derivatives. | nih.gov |

Spectroscopic and Spectrometric Characterization Methods

While chromatography separates the compound of interest, spectroscopic and spectrometric methods provide detailed structural information necessary for its conclusive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques like NOESY for detailed structural elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. uobasrah.edu.iq ¹H NMR provides information about the chemical environment of protons, their multiplicity (spin-spin splitting), and their proximity to one another. For (S)-2-Bromo-4,5-dimethoxyamphetamine, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the protons of the aminopropyl side chain. The specific chemical shifts and coupling constants of the aromatic protons are diagnostic of the 2,4,5-substitution pattern on the benzene (B151609) ring.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. irisotope.com The chemical shifts of the aromatic carbons are particularly informative for confirming the positions of the bromo and dimethoxy substituents.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between protons and carbons. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is especially valuable as it can reveal through-space proximity between protons, helping to confirm the three-dimensional structure and conformation of the molecule.

| Nucleus | Expected Chemical Shift Range (ppm) | Structural Information | Reference |

|---|---|---|---|

| ¹H (Aromatic) | ~6.5 - 7.5 | Confirms substitution pattern on the benzene ring. Two singlets are expected for the 2,4,5-substitution. | swgdrug.org |

| ¹H (Methoxy) | ~3.8 - 4.0 | Two distinct singlets for the two OCH₃ groups. | swgdrug.org |

| ¹H (Side Chain) | ~1.0 - 3.5 | Signals for CH₃, CH₂, and CH protons, showing characteristic splitting patterns. | swgdrug.org |

| ¹³C (Aromatic) | ~110 - 155 | Six distinct signals confirming the positions of the substituents. | nih.gov |

| ¹³C (Methoxy) | ~55 - 60 | Two signals for the OCH₃ carbons. | nih.gov |

| ¹³C (Side Chain) | ~20 - 50 | Signals for the three carbons of the aminopropyl chain. | nih.gov |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Mass Confirmation and Fragment Ion Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of the compound. researchgate.net This is a crucial step in confirming the identity of a novel or unknown substance. For C₁₁H₁₆BrNO₂, the expected exact mass can be calculated and compared to the experimental value with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) which is then fragmented through collision-induced dissociation (CID) to produce product ions. researchgate.net The resulting fragmentation pattern provides a structural fingerprint of the molecule. This technique is particularly useful for distinguishing between isomers that may produce similar full-scan mass spectra. nih.gov For (S)-2-Bromo-4,5-dimethoxyamphetamine, key fragmentations would involve the loss of the bromine atom, cleavage of the aminopropyl side chain, and losses of methyl or methoxy groups from the aromatic ring. Analyzing these specific fragmentation pathways provides definitive structural information that complements data from other analytical methods.

| Technique | Information Obtained | Application to (S)-2-Bromo-4,5-dimethoxyamphetamine | Reference |

|---|---|---|---|

| HRMS | Accurate Mass Measurement | Confirms the elemental formula (C₁₁H₁₆BrNO₂) by matching the experimental mass to the theoretical exact mass. | researchgate.net |

| MS/MS | Fragment Ion Analysis (Structural Fingerprint) | Provides detailed structural information by analyzing fragmentation pathways, such as the loss of Br, cleavage of the side chain, and loss of methoxy groups. Helps to differentiate from other isomers. | nih.gov |

| Key Precursor Ion | [M+H]⁺ | The protonated molecular ion is selected for fragmentation. For C₁₁H₁₆BrNO₂, this corresponds to m/z 274.0493 (⁷⁹Br) and 276.0473 (⁸¹Br). | wikipedia.org |

| Characteristic Fragments | α-cleavage, benzylic cleavage | Generation of the m/z 44 ion; loss of the aminopropyl side chain to yield a bromodimethoxybenzyl fragment at m/z 230/232. | researchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Fingerprinting and Differentiation from Positional Isomers

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques employed in the structural elucidation and characterization of chemical compounds. For (S)-2-Bromo-4,5-dimethoxyamphetamine, these methods provide a "structural fingerprint" that is crucial for its unambiguous identification and, most importantly, for its differentiation from positional isomers which often exhibit nearly identical mass spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores such as the substituted benzene ring in (S)-2-Bromo-4,5-dimethoxyamphetamine. The absorption of UV-Vis light is characteristic of the compound's electronic structure. For 4-bromo-2,5-dimethoxyamphetamine hydrochloride, UV absorbance maxima have been reported at 206 nm and 297 nm. caymanchem.com A similar compound, 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), shows a maximum absorbance at 293 nm in an aqueous acid solution. swgdrug.org This technique is useful for confirming the presence of the dimethoxy-bromophenyl chromophore and for quantitative analysis, although it generally lacks the high structural specificity of IR spectroscopy for isomer differentiation.

The table below summarizes the utility of these spectroscopic methods in the analysis of brominated dimethoxyamphetamines.

| Technique | Principle | Application for (S)-2-Bromo-4,5-dimethoxyamphetamine | Key Findings |

| Infrared (IR) Spectroscopy | Measures molecular vibrations | Structural fingerprinting, functional group identification | Provides direct confirmatory data for differentiation from positional isomers, which is not always possible with MS alone. researchgate.netnih.gov |

| GC-IRD | Separates compounds then records IR spectra | Isomer differentiation | Vapor-phase IR spectra are unique for each regioisomer, allowing for unambiguous identification. researchgate.netresearchgate.net |

| UV-Vis Spectroscopy | Measures electronic transitions | Detection of chromophores, quantification | Confirms the presence of the substituted aromatic ring; UV maxima reported at 206 nm and 297 nm. caymanchem.com |

Capillary Electrophoresis (CE) and Hyphenated Techniques in Research Analysis

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques that utilize an electric field to separate ions based on their electrophoretic mobility. nih.gov This methodology is particularly well-suited for the analysis of amphetamine-type substances due to their charged nature in solution. Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates analytes based on their charge-to-size ratio, offering rapid and efficient analysis. nih.gov

Research has demonstrated the successful application of CE for the separation and detection of various amphetamine analogues. nih.gov In one study, CZE with capacitively coupled contactless conductivity detection (C4D) was employed to analyze seven different analogues. nih.gov The use of chiral selectors, such as cyclodextrins, in the background electrolyte also enables the enantioselective separation of amphetamines, which is critical for stereospecific research on compounds like (S)-2-Bromo-4,5-dimethoxyamphetamine. nih.gov

Hyphenating CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection capabilities of MS. researchgate.net This powerful combination is valuable for the analysis of complex mixtures and the identification of unknown substances. CE-MS has been utilized for the stereoselective analysis of various drugs and their metabolites. nih.gov For 2,5-dimethoxy-substituted amphetamines, CE-MS methods have been developed for their simultaneous determination in biological matrices, highlighting the technique's utility in comprehensive research analysis. researchgate.net

| Technique | Separation Principle | Detector(s) | Application in Amphetamine Analysis |

| Capillary Zone Electrophoresis (CZE) | Electrophoretic mobility (charge-to-size ratio) | UV, Conductivity (C4D) | Separation of amphetamine analogues; determination of basic properties. nih.govresearchgate.net |

| Chiral CE | Differential interaction with a chiral selector | UV, MS | Enantioselective separation of amphetamine stereoisomers. nih.gov |

| CE-MS | Electrophoretic mobility followed by mass analysis | Mass Spectrometry | High-sensitivity, high-selectivity analysis; simultaneous determination of multiple amphetamines. researchgate.net |

Development of Deuterium-Labeled Internal Standards for Isotope Dilution Quantitative Research Studies

Accurate quantification of target analytes in complex samples is a cornerstone of advanced chemical research. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving high accuracy and precision in quantitative analysis. This technique relies on the use of a stable isotope-labeled internal standard (SIL-IS), which is an analogue of the analyte containing heavier isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov

For quantitative studies of (S)-2-Bromo-4,5-dimethoxyamphetamine, deuterium-labeled internal standards have been specifically synthesized. researchgate.net The synthesis of 4-bromo-2,5-dimethoxyamphetamine-d6 (DOB-d6) provides an ideal internal standard for use in gas chromatography-mass spectrometry (GC-MS) assays. researchgate.netresearchgate.net

The principle behind using a SIL-IS is that it is chemically identical to the unlabeled analyte and therefore behaves identically during sample preparation, extraction, and chromatographic separation. nih.gov Any loss of analyte during these steps is mirrored by a proportional loss of the SIL-IS. By measuring the ratio of the mass spectrometric signal of the analyte to that of the known amount of added SIL-IS, a highly accurate and precise quantification can be achieved, correcting for variations in sample matrix and instrument response. researchgate.netresearchgate.net The use of deuterium-labeled standards in GC-MS analysis, often in the selected ion monitoring (SIM) mode, allows for excellent sensitivity and specificity in the quantification of the target compound. researchgate.net Research comparing deuterium-labeled and ¹³C-labeled standards has shown that while both are effective, ¹³C-labeled standards may offer superior co-elution properties in liquid chromatography. nih.gov Nonetheless, deuterium-labeled standards like DOB-d6 remain critical tools for rigorous quantitative research. researchgate.net

| Labeled Standard | Number of Deuterium Atoms | Analytical Technique | Purpose |

| 4-bromo-2,5-dimethoxyamphetamine-d6 (DOB-d6) | 6 | GC-MS | High-precision quantitative analysis via isotope dilution. researchgate.net |

| 2,5-dimethoxyamphetamine-d6 (DMA-d6) | 6 | GC-MS | Internal standard for related amphetamine quantification. researchgate.net |

| 4-bromo-2,5-dimethoxyphenethylamine-d6 (2C-B-d6) | 6 | GC-MS | Internal standard for the corresponding phenethylamine analogue. researchgate.net |

Computational Chemistry and Molecular Modeling of S 2 Bromo 4,5 Dimethoxyamphetamine

Quantum Mechanical (QM) Calculations for Electronic Structure and Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electronic structure, which governs the molecule's geometry, reactivity, and interactions with biological targets.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electrostatic Potential (MEP) Mapping

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For (S)-2-Bromo-4,5-dimethoxyamphetamine, DFT calculations can predict bond lengths, bond angles, and dihedral angles. This optimized geometry represents the lowest energy conformation of the molecule in a vacuum, providing a foundational structure for further computational analysis.

Once the optimized geometry is obtained, the Molecular Electrostatic Potential (MEP) can be mapped onto the electron density surface. The MEP is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For (S)-2-Bromo-4,5-dimethoxyamphetamine, the MEP map would likely show negative potential around the oxygen atoms of the methoxy (B1213986) groups and a positive potential near the amine group's hydrogen atoms, which is crucial for its interaction with receptor sites.

Table 1: Predicted Geometrical Parameters of a Substituted Dimethoxybenzene Derivative (Illustrative Example)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | 118 - 122 |

| C-O (methoxy) | ~1.37 | - |

| C-Br | ~1.90 | - |

| C-N | ~1.47 | - |

| C-C-C (aromatic) | - | 119 - 121 |

| C-O-C | - | ~117 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For (S)-2-Bromo-4,5-dimethoxyamphetamine, the analysis of its frontier orbitals would reveal the distribution of electron density. The HOMO is likely to be located over the electron-rich aromatic ring and the methoxy groups, indicating these as the primary sites for electron donation. The LUMO, conversely, might be distributed over the amphetamine side chain or the bromine atom, suggesting these areas are more likely to accept electrons. This information is critical for predicting how the molecule will interact with other molecules, including biological receptors.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand, such as (S)-2-Bromo-4,5-dimethoxyamphetamine, interacts with its biological target over time. These simulations are essential for understanding the binding process and the conformational changes that occur in both the ligand and the receptor.

Docking Studies with Serotonin (B10506) Receptor Models (e.g., 5-HT2A)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For (S)-2-Bromo-4,5-dimethoxyamphetamine, docking studies are typically performed with a model of the serotonin 5-HT2A receptor, which is its primary biological target. wikipedia.org These studies help to identify the key amino acid residues in the receptor's binding pocket that interact with the ligand.

The docking process involves placing the ligand in various orientations within the binding site and scoring each pose based on factors like intermolecular forces, electrostatic interactions, and solvation effects. The results of docking studies for related hallucinogens suggest that interactions with specific residues, such as those in transmembrane helices 3, 5, and 6 of the 5-HT2A receptor, are crucial for binding. nih.govmdpi.com For (S)-2-Bromo-4,5-dimethoxyamphetamine, the protonated amine group is expected to form a key salt bridge with an aspartate residue (Asp155) in the third transmembrane helix, a common feature for aminergic G protein-coupled receptor ligands.

Conformational Analysis and Prediction of Preferred Binding Poses

Following initial docking, MD simulations can be used to refine the binding poses and explore the conformational flexibility of both the ligand and the receptor. These simulations reveal how the ligand settles into its most stable binding orientation and how the receptor adapts to the presence of the ligand.

The conformational analysis of (S)-2-Bromo-4,5-dimethoxyamphetamine within the 5-HT2A binding pocket would likely show that the dimethoxyphenyl ring orients itself in a hydrophobic pocket, while the amphetamine side chain positions itself to interact with polar residues. The specific orientation of the methoxy groups and the bromine atom can significantly influence the binding affinity and efficacy of the compound. The (S)-enantiomer's specific stereochemistry dictates a unique and potent interaction with the receptor, which can be explored in detail through these simulations.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for (S)-2-Bromo-4,5-dimethoxyamphetamine would highlight the key features necessary for its interaction with the 5-HT2A receptor.

Based on the structure of (S)-2-Bromo-4,5-dimethoxyamphetamine and its known activity, a pharmacophore model would likely include:

An aromatic ring feature.

Two hydrogen bond acceptor features (from the methoxy groups).

A hydrophobic feature (from the bromine atom and the aromatic ring).

A positive ionizable feature (from the amine group).

This model can then be used to virtually screen large databases of chemical compounds to identify new molecules that possess a similar pharmacophoric pattern and are therefore likely to have similar biological activity. This ligand-based approach is a powerful tool for the discovery of novel compounds with potential therapeutic applications.

In Silico Prediction of Metabolic Pathways and metabolite Structures

The prediction of metabolic pathways through computational (in silico) methods is a critical component of modern drug discovery and toxicology. nih.govnih.gov These approaches utilize sophisticated algorithms and models to forecast the biotransformation of a xenobiotic, such as (S)-2-Bromo-4,5-dimethoxyamphetamine ((S)-DOB), providing insights into its potential metabolites and the enzymes responsible for their formation. This section explores the predicted metabolic fate of (S)-DOB based on established computational methodologies and existing knowledge of the metabolism of structurally related amphetamine derivatives.

In silico metabolism prediction tools can be broadly categorized into ligand-based and structure-based methods. acs.org Ligand-based approaches rely on databases of known metabolic transformations to identify potential sites of metabolism (SoMs) on a query molecule. nih.gov Software such as GLORYx, SyGMa, and BioTransformer employ rule-based systems and machine learning models to predict metabolic reactions. acs.orgnih.govbiorxiv.orgbiorxiv.orgbiotransformer.ca Structure-based methods, on the other hand, involve molecular docking simulations of the substrate within the active site of metabolizing enzymes, most notably Cytochrome P450 (CYP) isoforms, to predict binding affinity and the proximity of specific atoms to the catalytic center. nih.govworldscientific.comacs.orgresearchgate.net

For (S)-DOB, the primary metabolizing enzymes are predicted to be members of the CYP450 superfamily, with a significant role anticipated for CYP2D6. nih.govmdpi.comnih.gov This prediction is supported by in vitro studies on DOB and other 2,5-dimethoxyamphetamine (B1679032) derivatives, which have identified CYP2D6 as the key enzyme responsible for their O-demethylation. nih.gov

The main metabolic pathways predicted for (S)-DOB through in silico modeling are O-demethylation and oxidative deamination, consistent with experimental findings for DOB and related compounds. nih.govresearchgate.netnih.gov

O-Demethylation: This is a common metabolic route for compounds containing methoxy groups. For (S)-DOB, O-demethylation can occur at either the 2- or 5-position of the phenyl ring, leading to the formation of two primary phenolic metabolites. Computational models predict that the 5-O-demethylation is the predominant pathway. nih.gov

Oxidative Deamination: This pathway involves the removal of the amine group from the amphetamine side chain, leading to the formation of a ketone intermediate. This ketone can then be further metabolized through reduction to an alcohol or oxidation to a carboxylic acid. This pathway is also observed in the metabolism of the related compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B). nih.govresearchgate.net

Subsequent to these primary metabolic steps, the resulting metabolites can undergo further biotransformation, including conjugation reactions (Phase II metabolism), such as glucuronidation or sulfation, to facilitate their excretion. While more challenging to predict with high accuracy, tools like GLORYx are capable of modeling these Phase II reactions. nih.govunivie.ac.atnih.govresearchgate.net

The predicted metabolic pathways and the corresponding metabolite structures for (S)-2-Bromo-4,5-dimethoxyamphetamine are detailed in the tables below.

Table 1: Predicted Phase I Metabolic Pathways of (S)-2-Bromo-4,5-dimethoxyamphetamine

| Metabolic Pathway | Enzyme(s) | Predicted Site of Metabolism | Description |

| 5-O-Demethylation | CYP2D6 | Methoxy group at the 5-position | Removal of the methyl group from the methoxy substituent at the 5-position of the aromatic ring. |

| 2-O-Demethylation | CYP2D6 | Methoxy group at the 2-position | Removal of the methyl group from the methoxy substituent at the 2-position of the aromatic ring. |

| Oxidative Deamination | Monoamine Oxidase (MAO), CYP450 | Amine group of the side chain | Removal of the amino group, leading to the formation of a ketone intermediate. |

| Reduction of Ketone | Carbonyl Reductases | Ketone group from deamination | Reduction of the ketone intermediate to the corresponding alcohol. |

| Oxidation of Aldehyde | Aldehyde Dehydrogenase | Aldehyde intermediate from deamination | Oxidation of the aldehyde intermediate (formed from the ketone) to a carboxylic acid. |

Table 2: Predicted Metabolite Structures of (S)-2-Bromo-4,5-dimethoxyamphetamine

| Metabolite Name | Chemical Structure | Metabolic Pathway |

| (S)-2-Bromo-5-hydroxy-4-methoxyamphetamine | [Chemical Structure] | 5-O-Demethylation |

| (S)-2-Bromo-2-hydroxy-5-methoxyamphetamine | [Chemical Structure] | 2-O-Demethylation |

| 1-(2-Bromo-4,5-dimethoxyphenyl)propan-2-one | [Chemical Structure] | Oxidative Deamination |

| 1-(2-Bromo-4,5-dimethoxyphenyl)propan-2-ol | [Chemical Structure] | Reduction of Ketone |

| 2-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid | [Chemical Structure] | Oxidation of Aldehyde |

It is important to note that while in silico predictions provide valuable insights, they are theoretical and require experimental validation for confirmation. The actual metabolic profile of (S)-2-Bromo-4,5-dimethoxyamphetamine in a biological system may vary depending on individual genetic polymorphisms of metabolizing enzymes and other physiological factors. mdpi.comnih.gov

Future Directions in S 2 Bromo 4,5 Dimethoxyamphetamine Research

Investigation of Novel and Sustainable Synthetic Pathways

The synthesis of chiral amphetamines has traditionally relied on classical organic chemistry methods, which can involve harsh reagents and produce significant chemical waste. As the pharmaceutical industry moves toward more environmentally conscious practices, the development of novel and sustainable synthetic routes for specific stereoisomers like (S)-2-Bromo-4,5-dimethoxyamphetamine is a critical research frontier.

Future investigations should prioritize "green chemistry" principles. This includes exploring enzymatic and biocatalytic methods, which offer high stereoselectivity under mild, aqueous conditions. jocpr.comnih.govnih.gov Biocatalysis, using either isolated enzymes or whole-cell systems, has become an increasingly important tool for producing single-enantiomer drug intermediates. nih.govresearchgate.net The application of enzymes such as transaminases or oxidoreductases could provide a direct and efficient route to the desired (S)-enantiomer, minimizing the need for chiral separation of a racemic mixture and reducing the use of hazardous reagents. jocpr.comuwaterloo.ca Such biocatalytic processes have the potential to be scaled for industrial production, offering advantages in efficiency, sustainability, and cost-effectiveness over traditional chemical methods. jocpr.comnih.gov

Furthermore, research into stereoselective chemical catalysis, employing chiral catalysts for reactions like asymmetric hydrogenation of precursor ketoximes or reductive amination of a prochiral ketone, remains a viable and important avenue. uwaterloo.ca The goal is to develop synthetic pathways that are not only efficient and high-yielding but also align with modern standards of sustainable chemical manufacturing.

Elucidation of Subtle Stereochemical Effects on Receptor Bias and Functional Selectivity

While the R-(-)-enantiomer of DOB is established as the more potent agonist (the eutomer) at serotonin (B10506) 5-HT2 receptors, the pharmacology of the (S)-enantiomer is not merely a quantitative footnote. wikipedia.orgchemeurope.com A key future direction is the detailed investigation of its potential for biased agonism, also known as functional selectivity. This phenomenon occurs when a ligand, upon binding to a G-protein-coupled receptor (GPCR) like the 5-HT2A receptor, preferentially activates one downstream signaling pathway over another (e.g., Gq/11 protein signaling vs. β-arrestin recruitment). nih.govnih.govnih.govmdpi.com

Different ligands can stabilize distinct conformational states of the receptor, leading to unique intracellular signaling cascades. mdpi.com It is plausible that the stereochemical difference between the (R)- and (S)-enantiomers of 2-Bromo-4,5-dimethoxyamphetamine results in differential interactions within the 5-HT2A receptor's binding pocket. nih.gov This could, in turn, lead to the (S)-isomer exhibiting a unique profile of functional selectivity. For instance, it might show a bias towards or away from the β-arrestin pathway, which is implicated in receptor desensitization and internalization. nih.gov

Future research must employ a battery of cell-based functional assays to compare the signaling profiles of both the (S)- and (R)-enantiomers side-by-side. These studies should quantify engagement with multiple pathways, including Gq/11 (measured by inositol (B14025) phosphate (B84403) accumulation or calcium release) and β-arrestin recruitment. researchgate.net Understanding these subtle stereochemical effects is crucial, as functionally selective ligands could be designed to produce more specific therapeutic effects while potentially minimizing unwanted side effects. nih.govresearchgate.net

| Parameter | Description | Relevance to (S)-enantiomer Research |

| Functional Selectivity | A ligand's ability to preferentially activate one of several signaling pathways coupled to a single receptor. nih.gov | The (S)-enantiomer may possess a different signaling bias (e.g., G-protein vs. β-arrestin) compared to the more potent (R)-enantiomer. nih.gov |

| Biased Agonism | The capacity of different agonists at the same receptor to trigger distinct intracellular signaling events. mdpi.com | Investigating whether the stereochemistry of the (S)-isomer leads to a unique "biased" signal at the 5-HT2A receptor. |

| Signaling Pathways | Intracellular cascades initiated by receptor activation, such as Gq/11-mediated PLC activation or β-arrestin recruitment. nih.gov | Future studies need to comprehensively map which pathways are activated by the (S)-enantiomer and to what extent. |

Comprehensive Pharmacological Characterization of Key Metabolites

The in vivo effects of any compound are a composite of the parent drug's activity and that of its metabolites. Studies on racemic DOB in rats have identified metabolic pathways including O-demethylation and oxidative deamination to form the corresponding ketone, as well as reduction to an alcohol. nih.gov Similarly, research on the closely related phenethylamine (B48288) analog, 2C-B, using human and other species' hepatocytes, has detailed pathways of oxidative deamination leading to metabolites like 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). nih.govresearchgate.net

| Identified Metabolic Pathway | Potential Metabolite Structure | Key Research Question |

| O-Demethylation | Hydroxylated phenyl ring | Does the metabolite retain affinity/activity at 5-HT2A receptors? |